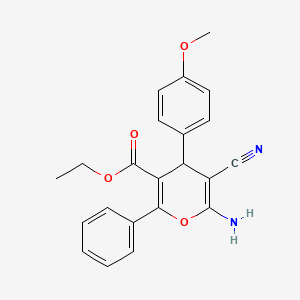

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative with a molecular formula of C${23}$H${20}$N${2}$O${4}$ (CAS: 489414-53-1, ). Its structure features a pyran ring substituted with amino, cyano, 4-methoxyphenyl, phenyl, and ethoxycarbonyl groups. This compound is synthesized via multicomponent reactions (MCRs) using catalysts such as Fe${3}$O${4}$@NFC@Co(II) (yield: 70–90%) or KF-Al${2}$O${3}$ under mild conditions . Key applications include:

- Corrosion inhibition: Demonstrated 90% efficiency for low-carbon steel in 1.0 M HCl, acting as a mixed-type inhibitor via adsorption .

- Biological activity: Structural analogs exhibit tracheal relaxant effects via calcium channel blockade .

- Crystallography: The pyran ring is nearly planar (r.m.s. deviation: 0.059 Å), stabilized by N–H⋯O/N hydrogen bonds in the solid state .

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-27-22(25)19-18(14-9-11-16(26-2)12-10-14)17(13-23)21(24)28-20(19)15-7-5-4-6-8-15/h4-12,18H,3,24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNBQVXOFREIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the construction of the pyran ring. One common approach is the cyclization of appropriate precursors, such as cyanoacetohydrazides, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, can be studied to understand its effects on cellular processes. This knowledge can contribute to the development of new therapeutic agents and diagnostic tools.

Medicine: The medicinal applications of ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate are being explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The compound's ability to bind to these targets and modulate their activity is crucial for its biological and medicinal effects. The pathways involved in these interactions can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The bioactivity and physicochemical properties of 4H-pyran-3-carboxylates are highly dependent on substituents. Below is a comparative analysis:

Key Findings :

- Fe${3}$O${4}$@NFC@Co(II) offers superior yields (90%) and recyclability due to magnetic core-shell structure .

- KF-Al${2}$O${3}$ enables eco-friendly synthesis at ambient temperatures .

Crystallographic and Spectroscopic Data

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Solvent/Catalyst | Yield | Time | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Ethanol, pyridine | 75% | 3 h | |

| MCR in Water | H₂O, ionic liquid | 68–80% | 6–8 h |

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Key spectroscopic features include:

- IR : νCN (~2183 cm⁻¹), νNH₂ (3334–3398 cm⁻¹), and νC=O (1692 cm⁻¹) confirm cyano, amino, and ester groups .

- ¹H NMR : Look for ethyl group signals (δ 1.29 ppm, triplet; δ 4.21 ppm, quartet) and aromatic protons (δ 6.5–7.8 ppm) .

- ¹³C NMR : Peaks at ~166 ppm (ester C=O), ~120 ppm (cyano-C), and 160 ppm (aromatic C-O) are diagnostic .

Advanced: How can contradictions in reaction yields from different synthetic methods be resolved?

Methodological Answer:

Discrepancies arise from solvent polarity, catalyst efficiency, and side reactions. To resolve:

Control experiments : Compare yields under inert vs. ambient conditions to assess moisture sensitivity.

Kinetic studies : Monitor reaction progress (e.g., via TLC or in-situ IR) to identify rate-limiting steps .

Byproduct analysis : Use GC-MS or HPLC to detect intermediates (e.g., unreacted nitriles or esters) .

Advanced: What role does hydrogen bonding play in the crystal structure of this compound?

Methodological Answer:

X-ray crystallography reveals NH₂ groups form hydrogen bonds with cyano (N) and ethoxy (O) moieties, creating chains parallel to the [100] direction (R₂²(12) motif) . These interactions stabilize the crystal lattice and influence packing efficiency. For accurate analysis:

- Refine H-atom positions using riding models (C–H = 0.96–0.98 Å) .

- Calculate hydrogen-bond metrics (distance, angle) with software like SHELXL .

Advanced: How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculates:

- Frontier orbitals : HOMO-LUMO gaps (~4–5 eV) indicate charge-transfer potential .

- Electrostatic potential maps : Identify nucleophilic (cyano, amino) and electrophilic (ester) sites.

- Reactivity indices : Use Fukui functions to predict regioselectivity in derivatization reactions .

Basic: What are the key steps in X-ray crystallographic analysis for structural confirmation?

Methodological Answer:

Crystal growth : Recrystallize from ethanol or ether to obtain single crystals .

Data collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Refinement : Apply SHELXL with restraints for disordered groups (e.g., methyl or methoxyphenyl) .

Validation : Check R factors (<0.07) and data-to-parameter ratios (>14:1) .

Advanced: How to design experiments to evaluate biological activity (e.g., antibacterial) of this compound?

Methodological Answer:

Assay selection : Use MIC (Minimum Inhibitory Concentration) tests against Gram± bacteria .

Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only blanks.

Mechanistic studies :

- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Use fluorescence microscopy with propidium iodide to evaluate membrane disruption.

Advanced: How do substituents (e.g., 4-methoxyphenyl) influence the compound’s physicochemical properties?

Methodological Answer:

- Electron-donating groups (e.g., -OCH₃) : Increase electron density on the pyran ring, enhancing stability and π-π stacking in crystals .

- Steric effects : Bulky substituents (e.g., phenyl vs. methyl) reduce reaction yields due to hindered nucleophilic attack .

Q. Table 2: Substituent Impact on Melting Points

| Substituent | Melting Point (°C) | Reference |

|---|---|---|

| 4-Methoxyphenyl | 118–125 | |

| 4-Methylphenyl | 110–115 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.